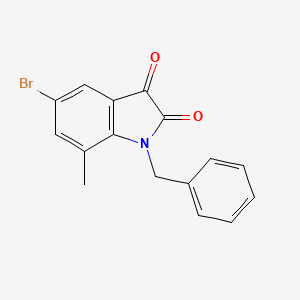

1-Benzyl-5-bromo-7-methylindoline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-bromo-7-methylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2/c1-10-7-12(17)8-13-14(10)18(16(20)15(13)19)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCQUDMHLGZOKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N(C(=O)C2=O)CC3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-bromo-7-methylindoline-2,3-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindoline-2,3-dione and benzyl bromide.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K₂CO₃) or silver carbonate (Ag₂CO₃) to facilitate the nucleophilic substitution reaction.

Procedure: The 5-bromoindoline-2,3-dione is reacted with benzyl bromide in the presence of the base, typically in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at an elevated temperature to ensure complete conversion.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-bromo-7-methylindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the indoline-2,3-dione core to indoline or other reduced forms.

Substitution: The bromine atom in the molecule can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Indoline or other reduced forms.

Substitution: Substituted indoline derivatives with various functional groups.

Scientific Research Applications

1-Benzyl-5-bromo-7-methylindoline-2,3-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and antiviral properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-bromo-7-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the indoline-2,3-dione core.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

- 7-Bromo-5-methylindoline-2,3-dione: This analog () differs in the positions of bromine (7 vs. 5) and methyl (5 vs. 7) groups compared to the target compound. For example, bromine at position 7 may reduce electron density at the dione moiety compared to position 5, influencing reactivity .

- Indolin-2,3-dione derivatives with σ receptor affinity (): Substitution patterns critically influence σ receptor selectivity. For instance, indoline-2,3-diones with additional carbonyl groups exhibited low σ1 affinity but high σ2 selectivity (Kiσ2 = 42 nM, selectivity ratio >72), whereas benzoxazolone analogs showed σ1 preference (Kiσ1 = 2.6–30 nM).

Piperazine-2,3-dione Derivatives ()

- 1,4-Bis-(4-substituted benzyl)-piperazine-2,3-diones: These compounds, though structurally distinct (piperazine vs. indoline core), share the dione functionality. They demonstrated improved lipophilicity (ClogP >2.5) and potent anthelmintic activity against Enterobius vermicularis and Fasciola hepatica.

Physicochemical Properties

- Lipophilicity: The benzyl group in 1-Benzyl-5-bromo-7-methylindoline-2,3-dione likely increases ClogP compared to non-benzylated analogs (e.g., 7-Bromo-5-methylindoline-2,3-dione). Higher lipophilicity could improve blood-brain barrier penetration but may reduce aqueous solubility .

- Steric Effects : The bulky benzyl substituent at position 1 may hinder interactions with flat binding pockets, contrasting with smaller substituents in σ1-active benzoxazolones .

Data Tables

Table 1: Structural and Functional Comparison of Indoline-2,3-dione Derivatives

*ClogP estimated using fragment-based methods.

†Calculated using Molinspiration or similar tools.

Table 2: Receptor Affinity Trends in Related Compounds

Research Findings and Implications

- However, bromine at position 5 could introduce electronic effects distinct from ’s unsubstituted analogs .

- Therapeutic Potential: Structural parallels to piperazine-diones () imply possible anthelmintic utility, though empirical validation is needed. Enhanced lipophilicity may improve tissue penetration but requires solubility optimization .

- Synthetic Considerations : The compound’s synthesis could leverage reductive alkylation or oxalate coupling methods, as seen in piperazine-dione preparations .

Biological Activity

1-Benzyl-5-bromo-7-methylindoline-2,3-dione is a compound that belongs to the indoline-2,3-dione class. Characterized by its unique fused bicyclic structure, it exhibits significant potential in medicinal chemistry due to its biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H13BrN2O2. The presence of a bromine atom enhances its electrophilic nature, which is crucial for its reactivity and interactions with biological targets. The compound's planar structure allows for effective π–π stacking interactions, which can influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance:

- Cytotoxic Effects : Compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. Notably, certain derivatives exhibited IC50 values indicating potent activity against these cell lines (e.g., IC50 = 7.17 ± 0.94 µM for MCF-7) .

- Mechanisms of Action : The mechanism by which these compounds exert their anticancer effects includes inducing apoptosis and causing cell cycle arrest. For example, one study reported that a derivative significantly increased the Bax/Bcl-2 ratio in MCF-7 cells, suggesting a pro-apoptotic effect .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have been explored for their antibacterial effects. The indoline core has been associated with promising antibacterial activities against various pathogens, although specific data on this compound's efficacy remains limited .

Research Findings

The following table summarizes key findings from recent research on the biological activity of this compound and its derivatives:

Case Studies

Several case studies have illustrated the potential applications of this compound in drug development:

- Hydrazone Derivatives : A series of hydrazone derivatives based on this compound were synthesized and evaluated for anticancer activity. The best-performing compounds showed significant inhibition against MCF-7 cells and good VEGFR-2 inhibitory activity .

- Molecular Docking Studies : Interaction studies using molecular docking simulations have indicated that the compound binds effectively to various biological targets, suggesting potential pathways for therapeutic intervention .

Q & A

Q. What are the key synthetic routes for 1-Benzyl-5-bromo-7-methylindoline-2,3-dione, and how can yield optimization be achieved?

The synthesis typically involves bromination and alkylation steps. For example, 5-bromoindoline-2,3-dione derivatives are synthesized via electrophilic substitution, followed by benzylation using benzyl halides under basic conditions. Critical parameters include reaction temperature (e.g., maintaining below 4°C for intermediates prone to decomposition), solvent choice (polar aprotic solvents like DMF), and stoichiometric control of brominating agents. Yield optimization may require purification via column chromatography or recrystallization, as demonstrated in similar indoline-dione syntheses with yields around 50% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1737 cm⁻¹) and aromatic C=C vibrations (~1461 cm⁻¹). Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns: the benzyl group’s protons appear as a singlet near δ 4.5–5.0 ppm, while aromatic protons show coupling patterns indicative of bromine and methyl substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, particularly given the bromine isotope pattern .

Q. What safety protocols should be followed when handling this compound?

Structural analogs like 5-bromo-4-chloro-indoline-2,3-dione require precautions due to potential irritancy and thermal instability. Use fume hoods, nitrile gloves, and lab coats. Store at 2–8°C if prone to decomposition, and consult safety data sheets (SDS) for related compounds to mitigate risks of inhalation or dermal exposure .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the bromine and carbonyl groups, predicting regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, the bromine atom at position 5 may activate the indoline core for nucleophilic aromatic substitution, while steric hindrance from the benzyl group influences reaction pathways .

Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction aid in structural validation?

Crystallization challenges include polymorphism due to multiple substituents and solvent selection. Slow evaporation from DMSO/ethanol mixtures may yield suitable crystals. X-ray diffraction resolves bond angles and confirms the spatial arrangement of the benzyl and methyl groups, with data archived in repositories like CCDC (e.g., CCDC-2191474 for similar structures) .

Q. How does the methyl group at position 7 influence biological activity compared to analogs?

Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., 5-bromo-7-nitro or 5-bromo-7-fluoro derivatives) and testing against biological targets. The methyl group may enhance lipophilicity, affecting membrane permeability in cell-based assays. Comparative pharmacokinetic studies (e.g., logP measurements) can quantify these effects .

Q. What strategies mitigate competing side reactions during derivatization of the indoline-2,3-dione core?

Protecting the carbonyl groups with trimethylsilyl chloride (TMSCl) prior to functionalization prevents unwanted nucleophilic attacks. For example, Friedel-Crafts acylation of the indoline ring requires Lewis acid catalysts (e.g., AlCl₃) and anhydrous conditions to minimize hydrolysis .

Methodological Considerations

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

Solvent substitution (e.g., replacing DMF with cyclopentyl methyl ether) and catalytic methods (e.g., Pd nanoparticles for bromine activation) reduce environmental impact. Microwave-assisted synthesis may also shorten reaction times and improve atom economy .

Q. What analytical techniques resolve contradictions in spectral data for structurally similar derivatives?

Combined use of 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous proton assignments. For isomers, differential scanning calorimetry (DSC) distinguishes polymorphs, while tandem mass spectrometry (MS/MS) confirms fragmentation patterns unique to the substitution pattern .

Data Reproducibility and Sharing

Q. How should researchers document and share synthetic protocols to ensure reproducibility?

Publish detailed procedures in open-access platforms, including exact molar ratios, solvent grades, and purification methods. Deposit spectral data in public repositories (e.g., PubChem) and crystallographic data in CCDC to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.